molecular formula C16H13N3O3S B2429664 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-24-4

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2429664
CAS No.: 896332-24-4
M. Wt: 327.36
InChI Key: ABUJJEDVCOOSRK-UHFFFAOYSA-N
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Description

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that contains a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl group and a 4-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multicomponent reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with a suitable thiol and a pyrido[1,2-a][1,3,5]triazin-4-one precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups and heterocyclic structure

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-12-7-5-11(6-8-12)13(20)10-23-15-17-14-4-2-3-9-19(14)16(21)18-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUJJEDVCOOSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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